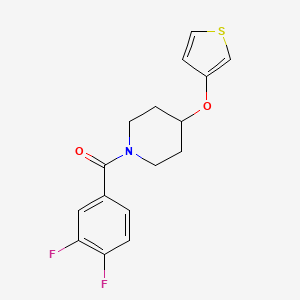![molecular formula C19H19N5O2 B2731234 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide CAS No. 2034610-04-1](/img/structure/B2731234.png)
1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide is an intriguing compound featuring a complex fused ring system that includes indazole and pyrrolo[2,3-c]pyridine moieties. Its unique structure suggests potential in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide often involves a multi-step sequence starting with the construction of the indazole core. A common starting material for the synthesis might include substituted anilines, which undergo cyclization reactions. The reaction conditions typically involve:
Temperature: : Moderate heating (80-120°C).
Solvent: : Often, organic solvents like DMF, DMSO, or THF.
Catalysts: : May involve Lewis acids or bases to facilitate cyclization.
Industrial Production Methods: For industrial-scale production, optimizations are often necessary. Techniques might include:
Flow Chemistry: : Enhances the safety and efficiency of handling hazardous chemicals.
Solid-Phase Synthesis: : Useful for purifying intermediate products and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions: This compound can participate in several types of chemical reactions:
Oxidation: : Due to the presence of reactive sites in the pyrrolo[2,3-c]pyridine ring.
Reduction: : Primarily affects the ketone functional group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the indazole ring.
Oxidation Reagents: : KMnO4, PCC, or Jones reagent.
Reduction Reagents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides for alkylation, and halogenated agents for halogenation.
Oxidation: : Conversion to carboxylic acids or alcohols.
Reduction: : Formation of alcohols from ketones.
Substitution: : Introduction of various functional groups like halogens, alkyl chains, etc.
Scientific Research Applications
In Chemistry: This compound’s diverse reactivity makes it an excellent intermediate in organic synthesis, facilitating the development of complex molecules.
In Biology: Its structural components suggest potential roles in enzyme inhibition or as a ligand in protein-binding studies.
In Medicine: Could be explored for drug development, especially in targeting specific proteins or pathways related to diseases.
In Industry: Its unique chemical properties could be leveraged in material science, particularly in the synthesis of new polymers or as a building block for advanced materials.
Mechanism of Action
The compound’s effects depend on its interaction with molecular targets, which can include:
Enzymatic Inhibition: : May act as an inhibitor for specific enzymes by binding to active sites.
Receptor Modulation: : Potential to modulate receptor activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds like:
1-methyl-1H-indazole-3-carboxamide
N-(2-(1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
Uniqueness: The presence of both indazole and pyrrolo[2,3-c]pyridine rings in 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide confers unique reactivity and biological activity, distinguishing it from other compounds.
Properties
IUPAC Name |
1-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-22-10-7-13-8-11-24(19(26)17(13)22)12-9-20-18(25)16-14-5-3-4-6-15(14)23(2)21-16/h3-8,10-11H,9,12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCFYZZDRAYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[6-(2,6-dimethoxyphenoxy)pyridin-3-yl]methyl}but-2-ynamide](/img/structure/B2731152.png)


![[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;carbanide;cyclopentane;iron(2+)](/img/new.no-structure.jpg)




![6-(5-Ethylthieno[2,3-b]thiophen-3-yl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2731167.png)
![4-(3,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2731169.png)


![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)
